molecular formula C6H8ClNO2 B6169507 7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene CAS No. 2649046-56-8

7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene

Cat. No.: B6169507
CAS No.: 2649046-56-8
M. Wt: 161.6
InChI Key:
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Description

7-(chloromethyl)-2,5-dioxa-6-azaspiro[34]oct-6-ene is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethylating agent with a precursor containing the spirocyclic framework. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like magnesium or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The spirocyclic structure allows for cyclization reactions that can form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives with different functional groups.

Scientific Research Applications

7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene exerts its effects involves interactions with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in changes in the activity of these biomolecules and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene is unique due to its specific spirocyclic structure and the presence of a chloromethyl group, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

2649046-56-8

Molecular Formula

C6H8ClNO2

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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